3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone
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Overview
Description
3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The quinazolinone core is then reacted with a piperazine derivative, such as 1-(3-methoxyphenyl)piperazine, under nucleophilic substitution conditions.
Final Coupling: The intermediate product is further reacted with an appropriate alkylating agent to introduce the 2-oxoethyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the quinazolinone core can produce dihydroquinazolinone compounds.
Scientific Research Applications
3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the piperazine and methoxyphenyl groups.
1-(3-Methoxyphenyl)piperazine: A simpler compound with only the piperazine and methoxyphenyl groups.
2-Oxoethylquinazolinone: A derivative with only the 2-oxoethyl group attached to the quinazolinone core.
Uniqueness
3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone is unique due to the combination of the quinazolinone core, piperazine ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-17-6-4-5-16(13-17)23-9-11-24(12-10-23)20(26)14-25-15-22-19-8-3-2-7-18(19)21(25)27/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZPWDPQIHQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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